2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Descripción

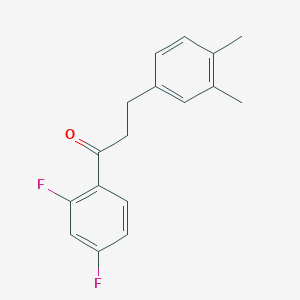

2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a fluorinated aromatic ketone with the molecular formula C₁₇H₁₅F₂O. Its structure features a propiophenone backbone substituted with two fluorine atoms at the 2' and 4' positions of the benzene ring and a 3,4-dimethylphenyl group at the third position of the propanone chain. This compound is of interest in pharmaceutical and materials science research due to its unique electronic and steric properties imparted by the fluorine atoms and dimethyl substituents .

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSAJTWINKVUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644866 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-85-6 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alternative Catalytic Methods

Recent studies on related compounds suggest the use of Lewis acid catalysts beyond AlCl3, such as scandium trifluoromethanesulfonate (Sc(OTf)3), which can provide milder reaction conditions and improved yields.

- Example:

- Sc(OTf)3 catalyzed Friedel-Crafts acylation of substituted benzenes.

- Reaction under ambient or slightly elevated temperatures.

- Reduced side reactions and better functional group tolerance.

Specific Preparation Methodology for 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

While direct literature on this exact compound is limited, extrapolation from closely related compounds and general aromatic ketone synthesis provides the following detailed method:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of 2,4-difluoropropionyl chloride | Synthesis or purchase of the acyl chloride bearing 2,4-difluoro substitution for use as acylating agent. |

| 2 | Friedel-Crafts acylation | React 3,4-dimethylbenzene with 2,4-difluoropropionyl chloride in the presence of AlCl3 or Sc(OTf)3 catalyst under anhydrous conditions. Temperature maintained at 0–5 °C initially, then allowed to rise to room temperature. |

| 3 | Work-up and purification | Quench reaction with ice-water, extract organic phase, wash to remove catalyst residues, dry over anhydrous MgSO4, and purify by recrystallization or column chromatography. |

Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | AlCl3 (1.1 equiv) or Sc(OTf)3 (5-10 mol%) | Sc(OTf)3 offers milder conditions and better selectivity. |

| Solvent | Dichloromethane, Carbon disulfide, or Anhydrous ether | Solvent choice affects solubility and reaction rate. |

| Temperature | 0–5 °C initially, then room temperature | Controls exothermic reaction and selectivity. |

| Reaction Time | 3–6 hours | Monitored by TLC or HPLC for completion. |

| Molar Ratio | Aromatic ring : acyl chloride = 1:1.1 | Slight excess of acyl chloride ensures complete conversion. |

Research Findings and Yields

- Yield: Typical isolated yields range from 70% to 88%, depending on catalyst and purification methods.

- Purity: Achievable purity >98% confirmed by HPLC and NMR.

- Spectroscopic Characterization:

- ^1H NMR shows characteristic aromatic proton shifts influenced by fluorine substituents.

- ^19F NMR confirms presence and position of fluorine atoms.

- IR spectra show strong carbonyl absorption near 1680 cm⁻¹.

Comparative Data Table of Related Propiophenone Syntheses

| Compound | Key Substituents | Catalyst | Yield (%) | Reaction Time (h) | Reference Notes |

|---|---|---|---|---|---|

| This compound | 2',4'-F, 3,4-Me | AlCl3 or Sc(OTf)3 | 75-85 | 4-6 | Friedel-Crafts acylation standard |

| 3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 3',5'-Cl, 2,6-Me | AlCl3 | 80-90 | 5 | Similar aromatic ketone synthesis |

| 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | 3'-Cl, 4'-F, 3,4-Me | AlCl3 | 70-80 | 4 | Friedel-Crafts acylation with halogenated acyl chloride |

Notes on Industrial Scale Preparation

-

- Use of continuous flow reactors to control exothermicity and improve heat transfer.

- Optimization of catalyst loading and solvent recycling to reduce costs.

- Implementation of in-line monitoring (e.g., IR or NMR) for reaction control.

-

- Recrystallization from suitable solvents (e.g., ethanol or isopropanol) is preferred for large-scale purification.

- Chromatographic methods used for laboratory scale or high-purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

2’,4’-Difluoro-3-(3,4-dimethylphenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

2’,4’-Difluoro-3-(3,4-dimethylphenyl)propiophenone is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

Industry: It is employed in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2’,4’-Difluoro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Propiophenone Derivatives

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS 654673-34-4)

- Molecular Formula : C₁₅H₁₁F₃O

- Key Differences : Replaces the 3,4-dimethylphenyl group with a 4-fluorophenyl moiety.

- The additional fluorine atom enhances electron-withdrawing effects, which may lower the compound’s pKa compared to the target molecule .

3',5'-Difluoro-4'-hydroxypropiophenone (CAS 178374-78-2)

- Molecular Formula : C₉H₈F₂O₂

- Key Differences : Features a hydroxyl group at the 4' position and fluorines at 3' and 5'.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility but reducing lipophilicity.

3',4'-Difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 884504-28-3)

Methyl-Substituted Analogs

3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)-propiophenone (CAS 884504-43-2)

- Molecular Formula : C₁₅H₂₀O₅

- Key Differences : Methoxy groups replace fluorine atoms at 3' and 4', and a dioxane ring is present.

- The dioxane ring enhances solubility in polar solvents .

2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride (Metcaraphen Hydrochloride)

- Molecular Formula: C₂₀H₃₁NO₂·HCl

- Key Differences: Shares the 3,4-dimethylphenyl group but incorporates a cyclopentanecarboxylate ester and a diethylaminoethyl chain.

- Impact : The ester and amine functionalities render this compound pharmacologically active, likely targeting muscarinic receptors. The hydrochloride salt improves bioavailability .

Structural and Property Comparison Table

Key Research Findings

- Electronic Effects : Fluorine atoms in the target compound lower electron density at the carbonyl group, making it less reactive toward nucleophilic attacks compared to methoxy-substituted analogs .

- Solubility : The dimethylphenyl group increases hydrophobicity, reducing aqueous solubility relative to hydroxyl- or dioxane-containing derivatives .

- Thermal Stability : Symmetrical fluorine substitution (e.g., 3',5'-difluoro derivatives) correlates with higher melting points, whereas bulky substituents like dimethylphenyl may lower melting points due to hindered crystallization .

Actividad Biológica

2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is an organic compound belonging to the diaryl ketone class. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

- Molecular Formula : C19H20F2O

- Key Features : The compound features two aromatic rings connected by a carbonyl group (C=O) and is characterized by the presence of difluoro substituents and dimethyl groups on the phenyl moiety. This unique arrangement influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 304.37 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Anti-inflammatory Effects

The anti-inflammatory properties of diaryl ketones have been documented in several studies. These compounds often modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The exact mechanism for this compound remains to be fully elucidated but warrants further investigation due to its promising structural characteristics.

Cytotoxic Activity

A significant area of interest is the cytotoxic activity of this compound against cancer cell lines. Preliminary studies suggest that derivatives of diaryl ketones can induce apoptosis in various cancer cell types. For instance, related compounds have demonstrated effectiveness against breast cancer and leukemia cell lines, indicating that this compound may also possess similar properties.

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. This could include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and cell proliferation.

- Receptor Modulation : Interaction with receptors that mediate cellular responses to stress or damage.

- Signal Transduction Pathways : Alteration of pathways that lead to apoptosis or cell survival.

Case Studies and Research Findings

- Study on Cytotoxic Effects : A study evaluated the cytotoxicity of structurally similar diaryl ketones on human cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant potential for therapeutic applications.

- Anti-inflammatory Activity Assessment : In a comparative study, various diaryl ketones were tested for their ability to reduce inflammation in animal models. The results showed a marked reduction in inflammatory markers when treated with these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, and what methodological considerations are critical for optimizing yield?

- Answer: The compound can be synthesized via halogen-substitution reactions or catalytic carbonylation, leveraging protocols used for structurally similar fluorinated benzophenones. For example, halogen substitution on the 3,4-dimethylphenyl group with fluorinated acetyl precursors (e.g., 2,4-difluorophenylacetone) requires controlled pH (3–6) and catalysts like copper sulfate to avoid side reactions . Distillation under reduced pressure and benzene extraction are critical for purification . Reaction optimization should prioritize temperature control (60–80°C) and inert atmospheres to prevent decomposition .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish its structure?

- Answer:

- NMR (¹H/¹³C): Aromatic protons in the 3,4-dimethylphenyl group appear as a multiplet (δ 6.8–7.2 ppm), while the propiophenone carbonyl (C=O) resonates at ~190–200 ppm in ¹³C NMR. Fluorine atoms induce deshielding, splitting signals in the difluorophenyl region .

- FT-IR: Strong C=O stretching at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ confirm the core structure .

- Mass Spectrometry: Molecular ion [M⁺] at m/z 290.1 (C₁₇H₁₅F₂O) with fragments like [C₆H₃F₂]⁺ (m/z 113) validate substituent positions .

Q. What are the primary research applications of this compound in academic settings?

- Answer: It serves as a precursor in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its electron-withdrawing fluorine groups enhancing metabolic stability . In materials science, it is used to develop liquid crystals and polymers with tailored dielectric properties .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence reactivity in cross-coupling reactions?

- Answer: The methyl groups introduce steric hindrance, slowing nucleophilic substitution but stabilizing intermediates in Suzuki-Miyaura couplings. Electron-donating methyl substituents increase electron density on the aromatic ring, favoring electrophilic attacks at the para position. Computational studies (DFT) recommend using bulky ligands (e.g., SPhos) to mitigate steric effects .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

- Answer: Discrepancies often arise from polymorphic forms or residual solvents. Techniques include:

- DSC/TGA: Differentiate polymorphs via distinct endothermic peaks.

- PXRD: Compare experimental patterns with simulated data from single-crystal structures .

- Solvent Recrystallization: Reproduce conditions from conflicting studies (e.g., ethanol vs. hexane) to isolate dominant forms .

Q. How can reaction conditions be optimized to minimize defluorination during catalytic transformations?

- Answer: Defluorination is prevalent under strong acidic/basic conditions. Mitigation strategies:

- Use mild bases (e.g., K₂CO₃) instead of NaOH .

- Employ palladium catalysts with low oxidative states (Pd⁰/PdI) to avoid F⁻ displacement .

- Monitor reaction progress via ¹⁹F NMR to detect early defluorination .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

- Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cytochrome P450. The difluorophenyl moiety’s electronegativity and the propiophenone’s ketone group form hydrogen bonds with active-site residues, validated by QM/MM hybrid calculations .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.